3-Deoxy-3-fluoro-D-galactose

描述

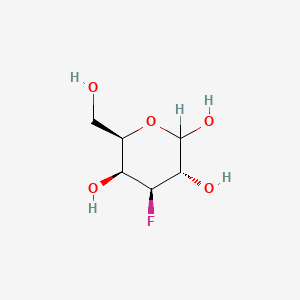

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,4S,5S,6R)-4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMRBAMACDBPKO-SVZMEOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Deoxy-3-fluoro-D-galactose: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Deoxy-3-fluoro-D-galactose (3-F-Gal), a fluorinated monosaccharide of significant interest in medicinal chemistry and chemical biology. The introduction of a fluorine atom at the C-3 position of D-galactose imparts unique physicochemical and biological properties, making it a valuable tool for probing enzymatic mechanisms and a lead compound for drug development. This document details the discovery and various synthetic routes to 3-F-Gal, presenting quantitative data in structured tables and providing detailed experimental protocols. Furthermore, it visualizes key synthetic and metabolic pathways using Graphviz diagrams to facilitate a deeper understanding of its biological context and applications.

Introduction and Discovery

The exploration of fluorinated carbohydrates has been a fertile ground for the development of novel biochemical probes and therapeutic agents. The strategic replacement of a hydroxyl group with a fluorine atom, a bioisostere of the hydroxyl group, can dramatically alter the biological activity of a sugar molecule. The fluorine atom, being similar in size to a hydroxyl group but differing in its electronic properties and inability to act as a hydrogen bond donor, can lead to enhanced metabolic stability, altered substrate specificity for enzymes, and unique modes of biological action.

While the synthesis of the parent compound, 3-Deoxy-D-galactose, was described by Copeland and Stick in 1977, the development of this compound emerged from the growing interest in using fluorinated sugars to study carbohydrate metabolism and enzyme mechanisms. Its synthesis from 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose has been a key route for its preparation. 3-F-Gal has since been utilized as a valuable tool in studying various biological processes, most notably as a substrate for aldose reductase.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁FO₅ |

| Molecular Weight | 182.15 g/mol |

| CAS Number | 52904-86-6 |

| Appearance | White to off-white powder |

| Melting Point | 114 °C |

| Boiling Point | 503.2 °C at 760 mmHg |

| Density | 1.494 g/cm³ |

| Solubility | Soluble in water, methanol, and DMSO |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Complex multiplet patterns due to H-F couplings. |

| ¹³C NMR | Signals are split by the fluorine atom (J-coupling). |

| ¹⁹F NMR | Characteristic chemical shift and coupling constants provide structural information. |

| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern. |

Synthesis of this compound

The synthesis of this compound typically involves the selective fluorination of a suitably protected galactose or gulose precursor. A common strategy employs the opening of an epoxide with a fluoride (B91410) source, which ensures stereochemical control at the C-3 position.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound, starting from a protected D-galactose derivative. This multi-step process involves protection of hydroxyl groups, epoxidation, epoxide opening with a fluoride source, and subsequent deprotection.

General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This protocol outlines a representative synthesis of this compound starting from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 1: Triflation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) and pyridine (B92270) (1.5 eq) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.2 eq) dropwise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triflate.

Step 2: Elimination to form the Alkene

-

Dissolve the crude triflate from Step 1 in a suitable solvent such as toluene.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and purify by column chromatography on silica (B1680970) gel to afford 1,2:5,6-di-O-isopropylidene-α-D-ribo-hex-3-enofuranose.

Step 3: Epoxidation of the Alkene

-

Dissolve the alkene from Step 2 in DCM.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxide.

Step 4: Regioselective Epoxide Opening with Fluoride

-

Dissolve the crude epoxide from Step 3 in a suitable solvent such as a mixture of acetonitrile (B52724) and water.

-

Add a fluoride source, such as potassium bifluoride (KHF₂, 5.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the protected this compound derivative.

Step 5: Deprotection

-

Dissolve the protected this compound from Step 4 in an aqueous solution of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).

-

Stir the reaction at room temperature until TLC analysis indicates complete removal of the isopropylidene protecting groups.

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

-

Remove the solvent under reduced pressure and purify the final product by recrystallization or column chromatography to obtain this compound.

Table 3: Representative Reagents and Typical Yields for the Synthesis of this compound

| Step | Key Reagents | Typical Yield |

| Triflation | Trifluoromethanesulfonic anhydride, Pyridine | >90% |

| Elimination | DBU | 80-90% |

| Epoxidation | m-CPBA | 70-85% |

| Epoxide Opening | KHF₂ | 60-75% |

| Deprotection | Aqueous Acid (e.g., TFA) | >90% |

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, primarily stemming from its ability to interact with enzymes of carbohydrate metabolism.

Interaction with Aldose Reductase and the Polyol Pathway

A key biological role of 3-F-Gal is its interaction with aldose reductase, the first enzyme in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications. 3-F-Gal is a good substrate for aldose reductase, being reduced to 3-deoxy-3-fluoro-D-galactitol.

An In-depth Technical Guide to the Physicochemical Properties of 3-Deoxy-3-fluoro-D-galactose

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-3-fluoro-D-galactose (3-FDGal) is a fluorinated monosaccharide analog of D-galactose with significant applications in biomedical research. Its unique structural modification—the substitution of a hydroxyl group with a fluorine atom at the C-3 position—imparts distinct physicochemical and biological properties. This guide provides a comprehensive overview of these properties, detailed experimental protocols for its analysis, and an exploration of its metabolic fate. The information presented is intended to support researchers and drug development professionals in utilizing 3-FDGal as a tool for studying enzymatic reactions and metabolic pathways, particularly the polyol pathway implicated in diabetic complications.

Physicochemical Properties

The introduction of a fluorine atom significantly influences the electronic and steric properties of the galactose molecule without drastically altering its overall size. This allows it to be recognized by various enzymes, while the carbon-fluorine bond's stability and the unique NMR signature of ¹⁹F make it an excellent probe for metabolic studies. Key physicochemical properties are summarized below.

Structural and General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁FO₅ | [1][2] |

| Molecular Weight | 182.15 g/mol | [1][2] |

| Appearance | Powder | [2] |

| CAS Number | 52904-86-6 |

Thermal and Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 114 °C | [1] |

| Boiling Point | 503.2 °C | [1] |

| Density | 1.494 g/cm³ | [1] |

| Flash Point | 258.1 °C | [1] |

Solubility and Storage

| Property | Description | Reference(s) |

| Solubility | Soluble in water, Dimethyl sulfoxide (B87167) (DMSO), and Methanol. | |

| Storage | Store at 2°C - 8°C. | [1] |

Note: A specific value for optical rotation was not available in the surveyed literature.

Biological Activity and Metabolism

This compound is a significant substrate for enzymes in the polyol pathway, which is particularly relevant in hyperglycemic conditions associated with diabetes.[1][3] Its primary interaction is with aldose reductase, which catalyzes its conversion to 3-fluoro-3-deoxy-D-galactitol.[3] This product can be further metabolized by galactitol dehydrogenase to form 3-fluoro-3-deoxy-D-galactonic acid.[3]

The high affinity of aldose reductase for 3-FDGal makes it an excellent probe for monitoring the activity of this enzyme and the overall flux of the polyol pathway.[3] Additionally, 3-FDGal has been investigated as a potential drug that may shift the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis.[1][2][4] It also serves as a tool for studying the enzymatic reaction catalyzed by galactokinase.[1][2][4]

Metabolic Pathway of this compound

The metabolic conversion of 3-FDGal primarily occurs through the polyol pathway.

Caption: Metabolism of this compound via the Polyol Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various multi-step procedures, often starting from more common and inexpensive monosaccharides like levoglucosan.[5] A general strategy involves the use of protecting groups to selectively expose the hydroxyl group at the C-3 position for fluorination.

A common approach involves:

-

Protection: Protection of hydroxyl groups at other positions, for instance, by forming isopropylidene or benzoyl derivatives.

-

Activation: Activation of the C-3 hydroxyl group by converting it into a good leaving group, such as a tosylate or triflate.

-

Fluorination: Nucleophilic substitution with a fluoride (B91410) source, such as diethylaminosulfur trifluoride (DAST) or potassium bifluoride (KHF₂).[5]

-

Deprotection: Removal of the protecting groups to yield the final product.

Purification of intermediates and the final product is typically performed using flash column chromatography.

Caption: Generalized workflow for the synthesis of this compound.

Monitoring Metabolism by ¹⁹F NMR Spectroscopy

Due to the absence of a natural fluorine background in most biological systems, ¹⁹F NMR is a highly specific and sensitive technique for tracking the metabolic fate of 3-FDGal in real-time within intact cells or tissues.[1][6]

Objective: To monitor the conversion of 3-FDGal to 3-fluoro-3-deoxy-D-galactitol by aldose reductase.

Materials:

-

Cultured cells (e.g., lens epithelial cells) or tissue homogenates.[3]

-

This compound (3-FDGal).

-

Cell culture medium or appropriate buffer.

-

NMR spectrometer with a fluorine probe.

-

(Optional) Aldose reductase inhibitor for control experiments.[1]

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Replace the medium with a medium containing a known concentration of 3-FDGal (e.g., 5-10 mM).[7]

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for uptake and metabolism.[1][7]

-

Sample Preparation:

-

¹⁹F NMR Data Acquisition:

Data Analysis:

-

Integrate the signals for 3-FDGal and its metabolites.

-

The rate of metabolism can be quantified by monitoring the change in the relative integrals over time.

Caption: Experimental workflow for monitoring 3-FDGal metabolism using ¹⁹F NMR.

Conclusion

This compound is a versatile molecular probe with well-characterized physicochemical properties. Its unique interaction with the polyol pathway makes it an invaluable tool for studying aldose reductase activity and for screening potential inhibitors. The experimental protocols outlined in this guide, particularly the use of ¹⁹F NMR spectroscopy, provide a robust framework for investigating its metabolic fate in various biological systems. This fluorinated sugar analog holds considerable promise for advancing research in metabolic diseases and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Aqueous solution [cymitquimica.com]

- 3. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Aqueous solution | 52904-86-6 | MD05336 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Core Mechanism of Action of 3-Deoxy-3-fluoro-D-galactose in Cellular Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-galactose (3-F-Gal) is a synthetic fluorinated monosaccharide that serves as a valuable tool in glycobiology and drug discovery. Its structural modification, the replacement of the hydroxyl group at the C-3 position with fluorine, confers unique biochemical properties that allow it to probe and modulate specific cellular pathways. This technical guide provides a comprehensive overview of the core mechanism of action of 3-F-Gal in cells, with a focus on its metabolic fate, enzymatic interactions, and downstream cellular consequences. This document is intended for researchers and professionals in the fields of biochemistry, cell biology, and pharmacology.

Metabolic Fate and Primary Enzymatic Interactions

The primary mechanism of action of 3-F-Gal within the cell is its interaction with key enzymes of carbohydrate metabolism, most notably the polyol pathway and potentially the Leloir pathway.

The Polyol Pathway: A Major Route of 3-F-Gal Metabolism

The most well-documented metabolic fate of 3-F-Gal is its conversion by aldose reductase (AR), the first and rate-limiting enzyme of the polyol pathway.[1][2][3] Aldose reductase, with its broad substrate specificity, reduces the aldehyde group of 3-F-Gal to a sugar alcohol, forming 3-fluoro-3-deoxy-D-galactitol.[1][4] This reaction utilizes NADPH as a cofactor.[1] The high affinity of aldose reductase for 3-F-Gal makes this fluorinated sugar an excellent probe for investigating the enzyme's activity in various tissues.[1][4] In some cellular systems, the resulting 3-fluoro-3-deoxy-D-galactitol may be further metabolized by sorbitol dehydrogenase to 3-fluoro-3-deoxy-D-fructose.[1]

The accumulation of 3-fluoro-3-deoxy-D-galactitol within cells, particularly in lens epithelial cells, has been observed to cause the formation of cytoplasmic vacuoles, a phenomenon that can be prevented by aldose reductase inhibitors.[2][4]

Interaction with the Leloir Pathway

Evidence suggests that 3-F-Gal may also enter the Leloir pathway, the primary route for D-galactose metabolism. Studies have shown that yeast galactokinase can phosphorylate this compound, suggesting that 3-F-Gal could be converted to this compound-1-phosphate.[3] Following this initial phosphorylation, it is plausible that galactose-1-phosphate uridylyltransferase (GALT) could act on this analog to form UDP-3-deoxy-3-fluoro-D-galactose.

UDP-Galactopyranose Mutase (UGM) Inhibition

UDP-(3-deoxy-3-fluoro)-D-galactose has been shown to be a substrate for UDP-galactopyranose mutase (UGM), a key enzyme in the biosynthesis of the cell walls of various pathogens.[5] However, its turnover rate is significantly lower than that of the natural substrate, UDP-galactopyranose.[5] This indicates that while the 3-hydroxyl group is not essential for binding to UGM, it plays a crucial role in the enzyme's catalytic efficiency.[5]

Quantitative Data on Enzymatic Interactions

The following tables summarize the available quantitative data on the interaction of 3-F-Gal and its derivatives with key enzymes.

| Substrate | Enzyme | Source Organism/Tissue | Km (mM) | Vmax | kcat (min⁻¹) | Reference |

| This compound | Aldose Reductase | Dog Lens | 4.2 | Not Reported | Not Reported | [1][4] |

| D-Galactose | Aldose Reductase | Dog Lens | ~0.42 | Not Reported | Not Reported | [1] |

| UDP-(3-deoxy-3-fluoro)-D-galactose | UDP-galactopyranose mutase | Escherichia coli | 0.26 | Not Reported | 1.6 | [6] |

| UDP-galactose | UDP-galactopyranose mutase | Escherichia coli | 0.6 | Not Reported | 1364 | [6] |

Downstream Cellular Effects and Signaling Pathways

The metabolic perturbation caused by 3-F-Gal can lead to several downstream cellular effects, including the potential for inhibition of protein glycosylation and induction of the unfolded protein response (UPR).

Inhibition of Protein N-Glycosylation and Induction of the Unfolded Protein Response (UPR)

Fluorinated sugar analogs, including derivatives of galactose, have been shown to inhibit N-linked glycosylation of proteins.[7][8] This inhibition can occur through the formation of altered nucleotide sugar donors that are poor substrates for glycosyltransferases or terminate glycan chain elongation.[6] The disruption of protein glycosylation can lead to the accumulation of misfolded glycoproteins in the endoplasmic reticulum (ER), a condition known as ER stress.[9][10]

To cope with ER stress, cells activate a signaling network called the Unfolded Protein Response (UPR).[9][10] The UPR aims to restore ER homeostasis by upregulating chaperone proteins to assist in protein folding, enhancing ER-associated degradation (ERAD) of misfolded proteins, and transiently attenuating protein translation.[11][12] If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[12]

While direct evidence for 3-F-Gal inducing the UPR is still emerging, its potential to interfere with glycosylation pathways provides a strong rationale for this mechanism of action.

Role as a Precursor for Galectin Inhibitors

Derivatives of 3-deoxy-D-galactose, such as 3-azido-3-deoxy-D-galactose, are crucial intermediates in the synthesis of potent galectin inhibitors.[5] Galectins are a family of β-galactoside-binding proteins involved in cancer progression, inflammation, and fibrosis.[5] By serving as a scaffold for these inhibitors, 3-deoxy-D-galactose derivatives contribute to the modulation of signaling pathways regulated by galectins, which include cell adhesion, migration, and angiogenesis.[13]

Experimental Protocols

Detailed methodologies for key experiments to investigate the mechanism of action of 3-F-Gal are provided below.

Protocol 1: Monitoring 3-F-Gal Metabolism in Cultured Cells using ¹⁹F NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the metabolic conversion of 3-F-Gal to 3-fluoro-3-deoxy-D-galactitol by aldose reductase in intact cells.

Materials:

-

Mammalian cell line of interest (e.g., lens epithelial cells)

-

Complete cell culture medium

-

This compound (3-F-Gal)

-

Aldose reductase inhibitor (e.g., AL 1576) for control experiments

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

High-resolution NMR spectrometer with a fluorine probe

Procedure:

-

Cell Culture: Culture cells to near confluency in appropriate culture vessels.

-

Metabolic Labeling:

-

Prepare a working solution of 3-F-Gal in cell culture medium (e.g., 10-30 mM).

-

For inhibitor controls, pre-incubate a set of cells with an aldose reductase inhibitor for 1-2 hours prior to adding the 3-F-Gal-containing medium.

-

Remove the standard culture medium and replace it with the 3-F-Gal-containing medium (with or without inhibitor).

-

Incubate the cells for a desired period (e.g., 24-48 hours).

-

-

Sample Preparation for NMR:

-

After incubation, wash the cells twice with ice-cold PBS to remove extracellular 3-F-Gal.

-

Lyse the cells using a suitable lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the cell lysate by centrifugation at 4°C to remove cellular debris.

-

Transfer the supernatant to an NMR tube for analysis.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire ¹⁹F NMR spectra of the cell lysates.

-

Identify and integrate the resonance peaks corresponding to 3-F-Gal and its metabolite, 3-fluoro-3-deoxy-D-galactitol.

-

-

Data Analysis:

-

Calculate the relative amounts of 3-F-Gal and 3-fluoro-3-deoxy-D-galactitol.

-

Compare the amount of the metabolite in control cells versus cells treated with the aldose reductase inhibitor to confirm that its formation is AR-dependent.

-

Protocol 2: In Vitro Aldose Reductase Activity Assay

Objective: To determine the kinetic parameters (Km and Vmax) of aldose reductase with 3-F-Gal as a substrate.

Materials:

-

Purified aldose reductase

-

NADPH

-

This compound (3-F-Gal) at various concentrations

-

Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 6.2)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup:

-

In a cuvette, prepare a reaction mixture containing the reaction buffer, NADPH, and purified aldose reductase.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a specific concentration of 3-F-Gal to the cuvette.

-

-

Data Acquisition:

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Record the absorbance at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Repeat steps 1-3 for a range of 3-F-Gal concentrations.

-

Plot V₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Conclusion

This compound primarily exerts its cellular effects through its metabolism by aldose reductase in the polyol pathway, leading to the intracellular accumulation of 3-fluoro-3-deoxy-D-galactitol. Its interaction with other key enzymes of galactose metabolism, such as galactokinase and UDP-galactopyranose mutase, suggests a broader impact on cellular carbohydrate processing. The potential for 3-F-Gal to disrupt normal protein glycosylation and induce the unfolded protein response highlights a significant downstream consequence of its metabolic integration. Furthermore, its utility as a scaffold for the synthesis of potent galectin inhibitors underscores its importance in the development of novel therapeutics. The experimental protocols provided herein offer a framework for researchers to further elucidate the intricate mechanisms of action of this valuable biochemical probe.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the Unfolded Protein Response Is Required for Defenses against Bacterial Pore-Forming Toxin In Vivo | PLOS Pathogens [journals.plos.org]

- 13. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]

Role of 3-Deoxy-3-fluoro-D-galactose in glycobiology

An In-depth Technical Guide on the Role of 3-Deoxy-3-fluoro-D-galactose in Glycobiology For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3dFG), a fluorinated analog of D-galactose, is a powerful molecular tool in the field of glycobiology. By replacing the hydroxyl group at the C-3 position with a fluorine atom, 3dFG can act as a metabolic probe, an alternative substrate, or an inhibitor for various enzymes involved in galactose metabolism. Its unique properties, particularly the presence of the ¹⁹F atom, allow for non-invasive monitoring of its metabolic fate using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of 3dFG's synthesis, metabolic pathways, and its applications in studying enzyme kinetics, cellular signaling, and potential therapeutic development.

Metabolic Fates of this compound

Based on studies of its analogs and the established pathways of galactose metabolism, 3dFG is primarily processed through two major routes: the Polyol pathway and the Leloir pathway.[1]

The Polyol Pathway

The polyol pathway becomes particularly active during hyperglycemic conditions and is implicated in diabetic complications.[2] The first enzyme in this pathway, Aldose Reductase (AR), exhibits broad substrate specificity.[3] 3dFG is an excellent substrate for AR, which reduces it to 3-fluoro-3-deoxy-D-galactitol.[2][4] This conversion can be monitored in intact cells and tissues using ¹⁹F NMR, making 3dFG a valuable probe for investigating AR activity and flux through the polyol pathway.[2][3] In some systems, the resulting 3-fluoro-3-deoxy-D-galactitol can be further metabolized by galactitol dehydrogenase to form 3-fluoro-3-deoxy-D-galactonic acid.[3]

The Leloir Pathway

The Leloir pathway is the primary route for galactose metabolism, converting it into UDP-glucose.[5][6][7] Evidence suggests that 3dFG can also enter this pathway. It is first phosphorylated by galactokinase to form this compound-1-phosphate.[1][4] Subsequently, this intermediate is converted to UDP-3-deoxy-3-fluoro-D-galactose (UDP-3dFG) by UDP-sugar pyrophosphorylase.[4] The resulting UDP-3dFG has been shown to be a substrate for UDP-galactopyranose mutase (UGM), an enzyme that catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose, a crucial step in the cell wall biosynthesis of many pathogens.[1][8]

Quantitative Data: Enzyme Kinetics

Studies on fluorinated analogs of D-galactose have provided valuable quantitative data on their interactions with key metabolic enzymes.

Table 1: Michaelis-Menten Constants for Aldose Reductase

| Substrate | Enzyme | Kₘ (mM) | Relative Activity | Source |

|---|---|---|---|---|

| This compound | Dog Lens Aldose Reductase | 4.2 | Higher than D-galactose | [1][3][4] |

| D-Galactose | Dog Lens Aldose Reductase | ~0.4 | - |[1][4] |

Table 2: Michaelis-Menten Constants for UDP-galactopyranose Mutase

| Substrate | Enzyme | Kₘ (mM) | kcat (min⁻¹) | Source |

|---|---|---|---|---|

| UDP-(3-deoxy-3-fluoro)-D-galactose | UDP-galactopyranose mutase | 0.26 | 1.6 | [1] |

| UDP-galactose (natural substrate) | UDP-galactopyranose mutase | 0.6 | 1364 |[1] |

Impact on Glycosylation and Cellular Processes

The incorporation of sugar analogs like 3dFG into metabolic pathways can have profound effects on the synthesis of glycoconjugates, which are crucial for numerous cellular functions.

Alteration of N-linked and O-linked Glycosylation

Glycosylation is a critical post-translational modification that affects protein folding, stability, and function.[9][10][11] N-linked glycans are attached to asparagine residues, while O-linked glycans are attached to serine or threonine.[12][13][14] The incorporation of fluorinated sugars like 3dFG into growing glycan chains can act as a chain terminator or alter the structure of the glycan, thereby inhibiting the formation of mature, complex glycoconjugates.[9][15] This can modify the cell surface, affecting cell-cell recognition, signaling, and adhesion.[15][16]

Induction of Endoplasmic Reticulum (ER) Stress

Proper protein folding is rigorously monitored by the quality control machinery in the endoplasmic reticulum.[17][18] Since N-linked glycosylation is essential for the correct folding of many secreted and membrane-bound proteins, its disruption can lead to an accumulation of misfolded proteins in the ER.[17][19][20] This condition, known as ER stress, activates a signaling cascade called the Unfolded Protein Response (UPR).[17][18] The UPR attempts to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. By altering glycosylation, 3dFG has the potential to induce ER stress, a mechanism that could be exploited in diseases characterized by high protein synthesis rates, such as cancer.

Experimental Protocols

Monitoring Aldose Reductase Activity using ¹⁹F NMR

This protocol describes the use of 3dFG to monitor AR activity in cultured mammalian cells.[2][4][21]

-

Materials:

-

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Metabolic Labeling: Replace the standard medium with a medium containing 3dFG (e.g., 5-30 mM).[2][21] For inhibitor controls, pre-incubate cells with an AR inhibitor for 1-2 hours before adding the 3dFG medium.[21]

-

Incubation: Incubate cells for a desired period (e.g., 24-48 hours).[2][21]

-

Sample Preparation: Wash cells with ice-cold PBS, lyse them, and centrifuge to remove debris. Collect the supernatant for analysis.[2][21]

-

¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra. Identify and quantify the resonance peaks corresponding to 3dFG and its metabolite, 3-fluoro-3-deoxy-D-galactitol, to determine the extent of metabolism.[4][21]

-

Enzymatic Synthesis and Assay of UDP-3dFG

This protocol outlines the chemoenzymatic synthesis of UDP-3dFG and its use in an activity assay with UDP-galactopyranose mutase (UGM).[4][8]

-

Materials:

-

This compound (3dFG)

-

Galactokinase

-

UDP-sugar pyrophosphorylase

-

ATP and UTP

-

Purified UDP-galactopyranose mutase (UGM)

-

HPLC and NMR instruments

-

-

Procedure:

-

Phosphorylation: Incubate 3dFG with galactokinase and ATP to synthesize this compound-1-phosphate.[4]

-

UDP-Sugar Formation: Add UDP-sugar pyrophosphorylase and UTP to the reaction mixture to convert the phosphate (B84403) sugar to UDP-3dFG.[4]

-

Purification: Purify the resulting UDP-3dFG using chromatographic techniques.

-

UGM Activity Assay: Incubate the purified UDP-3dFG with UGM in a suitable buffer.[4]

-

Monitoring: Monitor the conversion of the pyranose form to the furanose form by taking aliquots at different time points and analyzing them by HPLC and ¹⁹F NMR.[4][8]

-

Conclusion

This compound is a versatile and powerful probe for dissecting the complexities of galactose metabolism and glycosylation. Its ability to serve as a substrate for key enzymes like aldose reductase and to be metabolically channeled into the Leloir pathway allows for detailed investigation of these routes. The fluorine label provides a convenient handle for non-invasive monitoring by ¹⁹F NMR. Furthermore, its potential to disrupt normal glycosylation processes, leading to downstream effects such as ER stress, opens avenues for its exploration in drug development, particularly in the context of cancer and infectious diseases where glycosylation pathways are often altered or essential. This guide highlights the core utility of 3dFG, providing researchers and drug developers with the foundational knowledge to leverage this unique molecule in their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. level.com.tw [level.com.tw]

- 10. Effects of the N-linked glycans on the 3D structure of the free alpha-subunit of human chorionic gonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. O-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 15. Effects of a membrane sugar analogue, 6-deoxy-6-fluoro-D-galactose, on the L1210 leukemic cell ectosialyltransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Roles of galactose 3'-O- sulfation in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluoride Induces Endoplasmic Reticulum Stress and Inhibits Protein Synthesis and Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The impact of the endoplasmic reticulum protein-folding environment on cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Influence of N-Linked Glycans on the Molecular Dynamics of the HIV-1 gp120 V3 Loop | PLOS One [journals.plos.org]

- 20. The endoplasmic reticulum protein folding factory and its chaperones: new targets for drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Scarcity of Fluorine in Glycobiology: An In-Depth Technical Guide to Naturally Occurring Fluorinated Analogues

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into bioactive molecules is a widely utilized strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. However, the natural occurrence of organofluorine compounds is exceedingly rare. This technical guide addresses the topic of naturally occurring fluorinated galactose analogues. Extensive literature review reveals a significant finding: there are currently no known naturally occurring fluorinated analogues of galactose.

This document pivots to provide a comprehensive overview of the well-characterized, naturally occurring organofluorine compounds: fluoroacetate (B1212596) and 4-fluorothreonine (B18676), both biosynthesized by the soil bacterium Streptomyces cattleya. We present quantitative data on their production, detailed experimental protocols for their isolation and characterization, and a complete elucidation of their shared biosynthetic pathway. This guide is intended to be a core resource for researchers in natural product chemistry, enzymology, and drug development, providing a foundational understanding of nature's scarce yet fascinating fluorine biochemistry.

The Absence of Naturally Occurring Fluorinated Galactose

Despite the significant interest in fluorinated carbohydrates for various biomedical applications, an exhaustive search of the current scientific literature yields no evidence of naturally occurring fluorinated galactose analogues. The enzymatic machinery for the site-specific fluorination of carbohydrates does not appear to have evolved in nature. The known examples of biological fluorination are limited to the production of small, non-glycosidic molecules by a handful of organisms.

Fluoroacetate and 4-Fluorothreonine: Nature's Premier Organofluorines

The primary and most studied examples of naturally occurring organofluorine compounds are fluoroacetate and 4-fluorothreonine.[1][2] Both of these metabolites are produced by the Gram-positive soil bacterium, Streptomyces cattleya.[2]

Quantitative Production Data

The production of fluoroacetate and 4-fluorothreonine by Streptomyces cattleya is influenced by culture conditions and the presence of fluoride (B91410) ions in the medium. The following table summarizes the reported yields of these fluorometabolites.

| Metabolite | Producer Organism | Culture Conditions | Fluoride Source | Titer | Reference |

| Fluoroacetate | Streptomyces cattleya | Chemically defined medium | 2 mM NaF | ~150 mg/L | |

| 4-Fluorothreonine | Streptomyces cattleya | Chemically defined medium | 2 mM NaF | ~60 mg/L |

Biosynthesis of Fluoroacetate and 4-Fluorothreonine in Streptomyces cattleya

The biosynthesis of fluoroacetate and 4-fluorothreonine in S. cattleya proceeds through a shared pathway initiated by a unique fluorinase enzyme. This pathway represents the only known biological mechanism for the formation of a carbon-fluorine bond from inorganic fluoride. The key intermediate in this pathway is fluoroacetaldehyde.[3]

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic steps involved in the conversion of inorganic fluoride to fluoroacetate and 4-fluorothreonine.

Caption: Biosynthetic pathway of fluoroacetate and 4-fluorothreonine in S. cattleya.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces cattleya and the subsequent isolation and characterization of its fluorinated secondary metabolites.

Cultivation of Streptomyces cattleya for Fluorometabolite Production

Objective: To culture S. cattleya under conditions that promote the biosynthesis of fluoroacetate and 4-fluorothreonine.

Materials:

-

Streptomyces cattleya (e.g., ATCC 39032)

-

Yeast extract-malt extract (YEME) agar (B569324)

-

Chemically defined production medium (see below)

-

Sodium fluoride (NaF)

-

Sterile baffled flasks

-

Shaking incubator

Production Medium Composition (per liter):

-

Glycerol: 20 g

-

L-Asparagine: 5 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

FeSO₄·7H₂O: 10 mg

-

Trace element solution: 1 mL

-

Distilled water: to 1 L

-

Adjust pH to 7.0 before autoclaving.

Procedure:

-

Spore Suspension Preparation: Grow S. cattleya on YEME agar plates at 30°C for 7-10 days until sporulation is observed. Harvest spores by adding sterile water and gently scraping the surface. Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

-

Inoculum Preparation: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with the spore suspension. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate 1 L of the production medium in a 2.8 L baffled flask with 5% (v/v) of the seed culture.

-

Fluoride Addition: After 24 hours of incubation, add a sterile solution of NaF to a final concentration of 2 mM.

-

Fermentation: Continue the incubation at 30°C with shaking at 200 rpm for 7-10 days. Monitor the production of fluorometabolites by taking aseptic samples periodically.

Isolation and Purification of Fluoroacetate and 4-Fluorothreonine

Objective: To isolate and purify fluoroacetate and 4-fluorothreonine from the culture broth of S. cattleya.

Materials:

-

S. cattleya culture broth

-

Centrifuge

-

Rotary evaporator

-

Anion-exchange chromatography column (e.g., Dowex 1x8)

-

Cation-exchange chromatography column (e.g., Dowex 50W)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)

-

Solvents: water, methanol, formic acid, hydrochloric acid, sodium hydroxide (B78521)

Procedure:

-

Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes to pellet the mycelia. Collect the supernatant.

-

Initial Fractionation (Anion Exchange):

-

Adjust the pH of the supernatant to 8.0 with NaOH.

-

Load the supernatant onto a Dowex 1x8 (formate form) column.

-

Wash the column with water to remove unbound compounds.

-

Elute the bound acidic compounds, including fluoroacetate, with a linear gradient of formic acid (0 to 2 M).

-

-

Purification of Fluoroacetate:

-

Pool the fractions containing fluoroacetate (identified by ¹⁹F NMR).

-

Lyophilize the pooled fractions.

-

Further purify the residue by reverse-phase HPLC using a water/methanol gradient.

-

-

Initial Fractionation (Cation Exchange for 4-Fluorothreonine):

-

Adjust the pH of the flow-through and wash from the anion-exchange column to 2.0 with HCl.

-

Load this solution onto a Dowex 50W (H⁺ form) column.

-

Wash the column with water.

-

Elute the bound amino acids, including 4-fluorothreonine, with a linear gradient of ammonium (B1175870) hydroxide (0 to 2 M).

-

-

Purification of 4-Fluorothreonine:

-

Pool the fractions containing 4-fluorothreonine (identified by ¹⁹F NMR).

-

Lyophilize the pooled fractions.

-

Further purify the residue by reverse-phase HPLC using a water/methanol gradient with 0.1% formic acid.

-

Characterization of Fluorometabolites

Objective: To confirm the identity and purity of the isolated fluoroacetate and 4-fluorothreonine.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a highly sensitive and specific method for detecting and quantifying fluorinated compounds. Fluoroacetate typically exhibits a triplet at approximately -217 ppm, while the fluorine in 4-fluorothreonine appears as a triplet of triplets around -225 ppm.

-

¹H and ¹³C NMR: These are used to elucidate the full chemical structure of the isolated compounds.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the compounds. For fluoroacetate, the [M-H]⁻ ion is observed at m/z 77.02. For 4-fluorothreonine, the [M+H]⁺ ion is observed at m/z 138.05.

-

High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement to confirm the elemental composition.

-

Logical Workflow for Fluorometabolite Discovery and Characterization

The following diagram outlines a logical workflow for the discovery and characterization of novel fluorometabolites from microbial sources.

Caption: A logical workflow for the discovery of novel fluorinated natural products.

Conclusion

While the quest for naturally occurring fluorinated galactose analogues remains an open area of research, the study of fluoroacetate and 4-fluorothreonine from Streptomyces cattleya provides a robust framework for understanding biological fluorination. The detailed protocols and biosynthetic insights presented in this guide offer a valuable resource for researchers aiming to explore this unique area of natural product chemistry. The rarity of organofluorine biosynthesis underscores the vast, untapped potential of microbial secondary metabolism and highlights the opportunities for synthetic biology to harness and expand nature's limited fluorinating capabilities for the development of novel therapeutics and biochemical probes.

References

- 1. DSpace [kops.uni-konstanz.de]

- 2. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Deoxy-3-fluoro-D-galactose: A Technical Guide to Stability, Storage, and Biological Integration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Deoxy-3-fluoro-D-galactose (3-FDGal), a fluorinated analog of D-galactose with significant potential in biomedical research and drug development. The document details the stability profile and optimal storage conditions for 3-FDGal, supported by available data. Furthermore, it elucidates the known metabolic pathways of this compound, offering insights into its biological activity. Detailed experimental protocols for the analysis and metabolic study of 3-FDGal are provided to facilitate its application in a research setting. This guide is intended to be an essential resource for scientists working with or considering the use of this compound.

Physicochemical Properties and Stability

This compound is a synthetic monosaccharide where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This substitution imparts unique physicochemical properties and influences its biological stability and metabolic fate.

Recommended Storage Conditions

For optimal stability, this compound should be stored under controlled conditions. The compound is typically supplied as a solid powder or in an aqueous solution.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2°C to 8°C | [1] |

| Form | Solid (powder) or Aqueous Solution | [1][2] |

| Container | Tightly sealed container | General laboratory best practice |

Stability Profile

While comprehensive, publicly available stability data from forced degradation studies are limited, some information on the chemical stability of this compound has been reported.

Hydrolytic Stability: The hydrolysis rate of this compound in an aqueous solution has been noted to increase under acidic conditions, specifically with the use of hydrofluoric acid.[3] This suggests that the glycosidic bond is susceptible to acid-catalyzed cleavage.

General Considerations for Stability Testing: In the absence of specific stability data for 3-FDGal, researchers should consider performing their own stability assessments, particularly if the compound is to be used in formulations or long-term experiments. A forced degradation study would provide valuable insights into its stability under various stress conditions.

Biological Activity and Metabolic Pathways

The introduction of a fluorine atom at the C-3 position significantly alters the interaction of D-galactose with metabolic enzymes, leading to a distinct biological profile.

Metabolism via the Polyol Pathway

The primary metabolic route for this compound in mammalian systems is the polyol pathway.[4]

-

Reduction by Aldose Reductase: 3-FDGal is a substrate for aldose reductase, which reduces it to 3-deoxy-3-fluoro-D-galactitol.[5]

-

Oxidation of the Polyol: The resulting 3-deoxy-3-fluoro-D-galactitol can be further oxidized to 3-deoxy-3-fluoro-D-gluconic acid.[6]

The affinity of aldose reductase for this compound is noteworthy, with a reported Michaelis-Menten constant (Km) of 4.2 mM.[5]

Metabolism of this compound via the Polyol Pathway.

Potential Interaction with the Leloir Pathway

While the polyol pathway is the primary metabolic route, there is evidence to suggest that this compound may also interact with enzymes of the Leloir pathway, the main pathway for D-galactose metabolism. It has been shown to be a substrate for yeast galactokinase, suggesting it can be phosphorylated to form this compound-1-phosphate.[7] This could subsequently lead to the formation of UDP-3-deoxy-3-fluoro-D-galactose.

Potential entry of this compound into the Leloir Pathway.

Effect on Gram-Positive Bacteria

This compound has been shown to shift the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis, indicating its potential as an antimicrobial agent or a tool for studying bacterial metabolism.[1]

Experimental Protocols

Stability-Indicating HPLC Method (Adapted General Protocol)

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Method validation is crucial before its application in formal stability studies.

3.1.1 Chromatographic Conditions

| Parameter | Condition |

| Column | Amino column (e.g., for carbohydrate analysis) |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v)[8] |

| Flow Rate | 0.9 mL/min[8] |

| Column Temperature | 35°C[8] |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 10 µL |

3.1.2 Forced Degradation Study Protocol

-

Acid Hydrolysis: Dissolve 3-FDGal in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

-

Base Hydrolysis: Dissolve 3-FDGal in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

-

Oxidative Degradation: Treat a solution of 3-FDGal with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

-

Photostability: Expose a solution of 3-FDGal to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analyze all stressed samples by the developed HPLC method to separate the parent compound from any degradation products.

Workflow for a Forced Degradation Study of this compound.

Monitoring Metabolism by ¹⁹F NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to monitor the metabolism of this compound in intact cells or tissues.[4]

3.2.1 Sample Preparation for Cellular Metabolism Studies

-

Cell Culture: Culture cells of interest (e.g., lens epithelial cells) to approximately 80% confluency.

-

Metabolic Labeling: Replace the culture medium with a medium containing 3-FDGal (a starting concentration of 5-10 mM is suggested).[4]

-

Incubation: Incubate the cells for a desired time period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS), then lyse the cells using a suitable method (e.g., methanol/water extraction).

-

Sample Preparation for NMR: Centrifuge the cell lysate to remove debris and transfer the supernatant to an NMR tube.

3.2.2 NMR Data Acquisition

Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe. The appearance of new peaks corresponding to the metabolites of 3-FDGal can be monitored and quantified over time.

Conclusion

This compound is a valuable tool for researchers in drug development and metabolic studies. Its unique stability profile necessitates careful storage at 2-8°C. The primary metabolic fate of 3-FDGal via the polyol pathway, coupled with its potential interactions with other metabolic routes, makes it an intriguing molecule for investigating enzyme kinetics and cellular metabolism. The experimental protocols provided in this guide offer a starting point for researchers to confidently incorporate this compound into their studies. Further investigation into its long-term stability and the full spectrum of its biological activities is warranted.

References

- 1. This compound - Aqueous solution | 52904-86-6 | MD05336 [biosynth.com]

- 2. omicronbio.com [omicronbio.com]

- 3. This compound - Aqueous solution [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Deoxy-3-fluoro-D-galactose from D-galactose

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-galactose is a fluorinated carbohydrate of significant interest in medicinal chemistry and chemical biology. The substitution of the hydroxyl group at the C-3 position with a fluorine atom can profoundly alter the biological activity of the parent sugar, D-galactose. This modification can enhance binding to specific enzymes, serve as a metabolic probe for studying carbohydrate pathways, or act as a building block for the synthesis of novel therapeutics. For instance, fluorinated sugars are utilized as probes to investigate enzymatic activity and metabolic flux in cells and tissues using techniques like ¹⁹F NMR spectroscopy, which has potential applications in studying conditions like diabetic complications where the polyol pathway is upregulated.[1] This document provides detailed protocols for the chemical synthesis of this compound from D-galactose, presents key quantitative data, and illustrates the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound from D-galactose is a multi-step process that involves the strategic protection of hydroxyl groups, activation of the C-3 hydroxyl group, nucleophilic fluorination, and subsequent deprotection. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Chemical Reaction Pathway

The detailed chemical transformations involved in the synthesis are illustrated in the following diagram.

Caption: Chemical reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each key step in the synthesis. Note that yields can vary depending on reaction conditions and scale.

| Step | Reactant | Product | Reagents | Reported Yield (%) |

| 1. Protection | D-Galactose | 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose | Acetone, H₂SO₄ (catalytic) | ~85-95 |

| 2. Activation (Triflation) | 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose | 1,2:5,6-di-O-isopropylidene-3-O-triflyl-α-D-galactofuranose | Triflic anhydride (B1165640), Pyridine | ~90-98 |

| 3. Nucleophilic Fluorination | 1,2:5,6-di-O-isopropylidene-3-O-triflyl-α-D-galactofuranose | 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-galactofuranose | Tetrabutylammonium fluoride (B91410) (TBAF) | ~70-85 |

| 4. Deprotection | 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-galactofuranose | This compound | Trifluoroacetic acid (TFA), Water | ~80-90 |

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose (Protection)

-

Materials: D-galactose, anhydrous acetone, concentrated sulfuric acid, anhydrous sodium carbonate.

-

Procedure:

-

Suspend D-galactose (e.g., 20 g) in anhydrous acetone (400 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.

-

Allow the reaction mixture to stir at room temperature for 24 hours. The suspension should gradually dissolve to give a clear solution.

-

Neutralize the reaction by adding anhydrous sodium carbonate in small portions until effervescence ceases.

-

Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain a syrup.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield the crystalline product.

-

Protocol 2: Synthesis of 1,2:5,6-di-O-isopropylidene-3-O-triflyl-α-D-galactofuranose (Activation)

-

Materials: 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose, anhydrous dichloromethane (B109758) (DCM), anhydrous pyridine, trifluoromethanesulfonic anhydride (Tf₂O).

-

Procedure:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose (e.g., 10 g) in anhydrous DCM (100 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous pyridine (1.2 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

Stir the reaction at 0°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triflate, which can be used in the next step without further purification.

-

Protocol 3: Synthesis of 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-galactofuranose (Fluorination)

-

Materials: 1,2:5,6-di-O-isopropylidene-3-O-triflyl-α-D-galactofuranose, anhydrous tetrathylammonium fluoride (TBAF), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve the crude triflate from the previous step in anhydrous THF (100 mL) under an inert atmosphere.

-

Add anhydrous TBAF (3 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 65-70°C) and stir for 12-18 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess TBAF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain the pure fluorinated intermediate.

-

Protocol 4: Synthesis of this compound (Deprotection)

-

Materials: 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-galactofuranose, trifluoroacetic acid (TFA), water.

-

Procedure:

-

Dissolve the purified fluorinated intermediate (e.g., 5 g) in a mixture of TFA and water (e.g., 9:1 v/v, 50 mL).

-

Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and water. Co-evaporation with toluene (B28343) can help to remove residual TFA.

-

The resulting residue is the crude this compound. This can be further purified by recrystallization or lyophilization.

-

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure and stereochemistry of the fluorinated sugar. The presence of characteristic C-F couplings in the ¹H and ¹³C NMR spectra, along with the chemical shift in the ¹⁹F NMR spectrum, provides definitive evidence of successful fluorination.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

-

Optical Rotation: Measurement of the specific rotation can be used to confirm the enantiomeric purity of the final product.

By following these protocols, researchers can successfully synthesize this compound for use in a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols: 3-Deoxy-3-fluoro-D-galactose for Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique to probe the intricate network of biochemical pathways within living cells. The use of isotopically or chemically modified metabolites allows for the tracking and quantification of their incorporation into macromolecules and the study of metabolic flux. 3-Deoxy-3-fluoro-D-galactose (3-FdGal) is a fluorinated analog of D-galactose that serves as a valuable probe for investigating specific metabolic pathways, particularly the polyol pathway. The fluorine atom at the 3-position provides a unique spectroscopic handle for non-invasive monitoring by fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), offering high sensitivity and specificity due to the absence of endogenous fluorine signals in biological systems.[1]

These application notes provide a comprehensive protocol for the use of 3-FdGal in metabolic labeling studies, with a focus on its application as a probe for aldose reductase activity. This is particularly relevant for studying disease states characterized by altered glucose metabolism, such as diabetes and cancer.[2]

Mechanism of Action: The Polyol Pathway

In mammalian cells, 3-FdGal is primarily metabolized by aldose reductase (AR), the first and rate-limiting enzyme of the polyol pathway.[2] Aldose reductase reduces 3-FdGal to 3-fluoro-3-deoxy-D-galactitol.[3] This reaction consumes NADPH as a cofactor.[4] In some tissues, the resulting 3-fluoro-3-deoxy-D-galactitol can be further oxidized by sorbitol dehydrogenase (SDH) to 3-fluoro-3-deoxy-D-fructose, though this step is often less efficient.[3] The high affinity of 3-FdGal for aldose reductase makes it an excellent tool for quantifying the activity of this enzyme and the overall flux through the polyol pathway.[3]

Increased flux through the polyol pathway, which can be mimicked by the introduction of 3-FdGal, has several downstream consequences. The accumulation of the sugar alcohol (3-fluoro-3-deoxy-D-galactitol) can lead to osmotic stress, causing cellular swelling and vacuole formation.[3][5] Furthermore, the consumption of NADPH by aldose reductase can deplete the cellular pool of this critical reducing equivalent, impairing the function of NADPH-dependent enzymes like glutathione (B108866) reductase and leading to increased oxidative stress.[4]

Data Presentation

The following tables summarize key quantitative data relevant to the use of 3-FdGal in metabolic labeling studies.

Table 1: Kinetic Parameters for this compound

| Compound | Enzyme | Organism/Tissue | Kₘ Value | Notes |

| This compound (3-FdGal) | Aldose Reductase | Dog Lens | 4.2 mM | The activity of aldose reductase with 3-FdGal is higher than with D-galactose.[3] |

Table 2: IC₅₀ Values of Selected Aldose Reductase Inhibitors

| Inhibitor | Enzyme Source | IC₅₀ Value | Reference Compound |

| Hirsutrin | Rat Lens Aldose Reductase | 4.78 µM | Quercetin (IC₅₀ = 6.92 µM)[6] |

| 3'-Methoxyhirsutrin | Rat Lens Aldose Reductase | 5.67 µM | Quercetin (IC₅₀ = 6.92 µM)[6] |

| Cyanidin-3-(6''-malonylglucoside) | Rat Lens Aldose Reductase | 11.74 µM | Quercetin (IC₅₀ = 6.92 µM)[6] |

Experimental Protocols

Protocol 1: Monitoring Aldose Reductase Activity in Cultured Mammalian Cells using ¹⁹F NMR

This protocol describes the use of 3-FdGal to monitor aldose reductase activity in cultured mammalian cells. Lens epithelial cells are a relevant model system due to the role of the polyol pathway in diabetic cataract formation.[3]

Materials:

-

Mammalian cell line of interest (e.g., lens epithelial cells)

-

Complete cell culture medium

-

This compound (3-FdGal)

-

Aldose reductase inhibitor (e.g., AL 1576) for control experiments[3]

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

Deuterated buffer for NMR (e.g., 50 mM phosphate (B84403) buffer in D₂O, pH 7.4)[1]

-

Internal standard for NMR quantification (e.g., trifluoroacetic acid)[1]

-

High-resolution NMR spectrometer with a fluorine-observe probe

Procedure:

-

Cell Culture: Culture mammalian cells to approximately 80% confluency in a standard culture medium.[1]

-

Metabolic Labeling:

-

Prepare a working solution of 3-FdGal in the cell culture medium. A typical starting concentration can range from 5 mM to 10 mM. The Kₘ of 3-FdGal for aldose reductase (approximately 4.2 mM) can serve as a guide.[1][2]

-

For inhibitor control experiments, pre-incubate a set of cells with an aldose reductase inhibitor for 1-2 hours before adding the 3-FdGal-containing medium.[2]

-

Remove the standard culture medium and wash the cells once with sterile PBS.

-

Replace the medium with the 3-FdGal-containing medium (with or without inhibitor).

-

Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired time points (e.g., 2, 6, 12, 24, or 48 hours).[1][2]

-

-

Metabolism Quenching and Cell Harvesting:

-

To halt metabolic activity, rapidly cool the culture plates on ice.

-

Remove the incubation medium.

-

Wash the cells twice with ice-cold PBS.

-

For adherent cells, add an appropriate volume of ice-cold cell lysis buffer and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

-

-

Sample Preparation for NMR:

-

Homogenize the cell lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[1]

-

Collect the supernatant. For quantitative analysis, a perchloric acid (PCA) extraction can be performed to deproteinize the sample.[1]

-

Lyophilize the metabolite extract.

-

Reconstitute the lyophilized extract in a fixed volume of deuterated buffer containing a known concentration of an internal standard.[1]

-

-

¹⁹F NMR Data Acquisition:

-

Transfer the sample to an NMR tube.

-

Acquire ¹⁹F NMR spectra using a high-field NMR spectrometer. Recommended parameters include a 90° pulse angle and an acquisition time of 1-2 seconds.[1]

-

-

Data Analysis:

-

Process the NMR data (Fourier transformation, phasing, and baseline correction).

-

Identify the resonance peaks corresponding to 3-FdGal and its metabolite, 3-fluoro-3-deoxy-D-galactitol.[2]

-

Integrate the area of the resonance peaks for 3-FdGal, its metabolites, and the internal standard.

-

Quantify the extent of metabolism by comparing the relative peak areas.

-

Mandatory Visualization

Caption: Metabolic conversion of 3-FdGal by aldose reductase.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 19F NMR Spectroscopy of 3-Deoxy-3-fluoro-D-galactose

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-galactose (3-FDG) is a fluorinated analog of D-galactose that serves as a valuable molecular probe in various biological studies, particularly in the investigation of carbohydrate metabolism. The strategic substitution of a hydroxyl group with a fluorine atom at the C-3 position allows for non-invasive monitoring of its metabolic fate using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the absence of endogenous fluorine in most biological systems make ¹⁹F NMR an ideal technique for selectively tracking the uptake and conversion of 3-FDG in vitro and in vivo.[1]

This document provides detailed application notes and protocols for utilizing ¹⁹F NMR spectroscopy to study 3-FDG, with a primary focus on its role as a substrate for aldose reductase and its application in monitoring the polyol pathway.

Metabolic Pathway of this compound

The primary metabolic route for 3-FDG involves the polyol pathway, which is particularly relevant in hyperglycemic conditions and implicated in diabetic complications.[2][3] The key enzymatic conversions are:

-

Reduction by Aldose Reductase: 3-FDG is a substrate for aldose reductase (AR), which reduces its aldehyde group to a primary alcohol, forming 3-fluoro-3-deoxy-D-galactitol. This reaction utilizes NADPH as a cofactor.[1][3][4]

-

Oxidation of the Metabolite: Subsequently, 3-fluoro-3-deoxy-D-galactitol can be oxidized by sorbitol dehydrogenase to produce 3-fluoro-3-deoxy-fructose.

The accumulation of 3-fluoro-3-deoxy-D-galactitol is a key indicator of aldose reductase activity.

References

Application Notes and Protocols: 3-Deoxy-3-fluoro-D-galactose as a Substrate for Galactokinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-galactose (3DFGal) is a fluorinated analog of D-galactose that serves as a valuable tool for studying galactose metabolism and the enzymes involved. Its structural modification, the replacement of the hydroxyl group at the C-3 position with fluorine, significantly influences its interaction with key metabolic enzymes, including galactokinase (GALK). Galactokinase is the initial and rate-limiting enzyme in the Leloir pathway, responsible for the phosphorylation of D-galactose to galactose-1-phosphate. Understanding the substrate specificity of galactokinase is crucial for the development of therapeutics for metabolic disorders such as classic galactosemia.[1] This document provides detailed application notes, protocols, and quantitative data regarding the use of this compound as a substrate for galactokinase and other related enzymes.

While this compound is generally considered a poor substrate for galactokinase, its ability to be phosphorylated by some galactokinases, such as the one from yeast, has been demonstrated.[2] This interaction, although potentially inefficient, allows for the investigation of the structural requirements of the galactokinase active site.[3][4] The absence of the C-3 hydroxyl group in 3-Deoxy-D-galactose and its analogs makes them powerful tools for probing substrate specificity and catalytic mechanisms.[3]

Beyond the Leloir pathway, 3DFGal is a notable substrate for aldose reductase, the first enzyme in the polyol pathway.[5] This pathway becomes significant in hyperglycemic conditions and is implicated in diabetic complications.[5] In fact, 3-fluoro-3-deoxy-D-galactose has a higher affinity for dog lens aldose reductase than D-galactose itself, making it an excellent probe for monitoring aldose reductase activity.[6][7]

Data Presentation

The following tables summarize the available quantitative data for the interaction of this compound and related analogs with key metabolic enzymes. Direct kinetic data for galactokinase with 3DFGal is limited in the literature; therefore, data for related substrates and enzymes are provided for comparative analysis.

Table 1: Kinetic Parameters for Aldose Reductase with this compound

| Substrate | Enzyme Source | K_m_ (mM) | Relative Activity |

| This compound | Dog Lens Aldose Reductase | 4.2 | Higher than D-galactose[6] |

| D-Galactose | Dog Lens Aldose Reductase | ~0.42 | - |

Data extracted from PubMed[6]

Table 2: Kinetic Parameters for UDP-Galactopyranose Mutase with UDP-Sugar Analogs

| Substrate | K_m_ (mM) | k_cat_ (min⁻¹) |

| UDP-(3-deoxy-3-fluoro)-D-galactose | 0.26 | 1.6 |

| UDP-(2-deoxy-2-fluoro)-D-galactose | 0.2 | 0.02 |

| UDP-Galp (natural substrate) | 0.6 | 1364 |

Data extracted from a research publication[8]

Signaling and Metabolic Pathways

This compound primarily interacts with two key metabolic pathways: the Leloir pathway and the Polyol pathway.

Leloir Pathway

The Leloir pathway is the primary route for D-galactose metabolism. 3DFGal can enter this pathway through phosphorylation by galactokinase, although with reduced efficiency compared to D-galactose.[2] The resulting this compound-1-phosphate can then be a substrate for subsequent enzymes in the pathway, such as galactose-1-phosphate uridylyltransferase (GALT).[2]

Polyol Pathway

The polyol pathway is an alternative route for monosaccharide metabolism that becomes particularly active during high sugar conditions.[5] 3DFGal is an excellent substrate for aldose reductase, the first enzyme in this pathway, which reduces it to 3-fluoro-3-deoxy-D-galactitol.[6][7]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Galactokinase Activity

This assay measures galactokinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3]

Materials:

-

Potassium phosphate (B84403) buffer (e.g., 160 mM, pH 7.0)

-

ATP solution

-

Phosphoenolpyruvate (PEP) solution

-

Potassium chloride (KCl) solution

-

Magnesium chloride (MgCl₂) solution

-

NADH solution

-

Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

-

D-Galactose or this compound solution

-

Galactokinase enzyme sample

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction cocktail containing buffer, ATP, PEP, KCl, MgCl₂, and NADH.

-

Pipette the reaction cocktail into a cuvette.

-

Add the PK/LDH enzyme mix.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) and monitor the absorbance at 340 nm to establish a stable baseline.

-

Initiate the reaction by adding the galactokinase enzyme solution.

-

Add the galactose or 3DFGal substrate solution and mix by inversion.

-

Record the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Monitoring Aldose Reductase Activity using ¹⁹F NMR

This protocol utilizes the fluorine atom in 3DFGal as a reporter to monitor its conversion to 3-fluoro-3-deoxy-D-galactitol by aldose reductase using ¹⁹F NMR spectroscopy.[6]

Materials:

-